molecular formula C20H22N2O B5614079 3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one

3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one

Cat. No.: B5614079
M. Wt: 306.4 g/mol
InChI Key: DIQOJYHNUYZMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a series of transformations such as nitration, reduction, and substitution reactions . The specific conditions, such as the use of glacial acetic acid and concentrated hydrochloric acid, play a crucial role in the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as cholinergic receptors and dopamine pathways . This interaction can lead to various biological effects, including modulation of neurotransmitter levels and inhibition of certain enzymes.

Comparison with Similar Compounds

Comparison: While 3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one shares structural similarities with these compounds, it is unique in its specific quinoline core structure

Properties

IUPAC Name

3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-14-9-10-19-17(11-14)20(23)18(15(2)21-19)13-22(3)12-16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQOJYHNUYZMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(C2=O)CN(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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